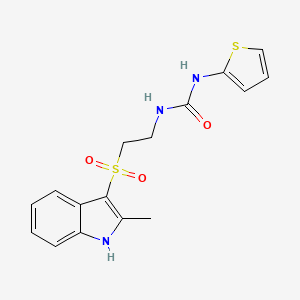![molecular formula C24H24N2O4S B2387843 2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 1005300-20-8](/img/structure/B2387843.png)
2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ), which includes our compound of interest, were designed, prepared, and screened for antibacterial activity . These compounds showed bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus(MRSA) ATCC 43300 . The compounds disturbed the membrane architecture of these bacteria, leading to their death .
Generation of Reactive Oxygen Species
The same N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline also demonstrated an increase in the generation of reactive oxygen species (ROS) in the treated bacterial strains . This increase in ROS was detected using fluorescent microscopy and spectrophotometric techniques .
Broad Spectrum Antibacterial Activity
One of the analogues of the N-benzenesulfonyl derivative demonstrated a broader spectrum of activity than the original compound . It showed a minimum inhibitory concentration of 100 µg/mL against reference strains of S. aureus , Escherichia coli , and Pseudomonas aeruginosa .
Inhibition of Human Neutrophil Elastase (hNE)
Various benzenesulfonic acid derived compounds, which include our compound of interest, were synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) . This enzyme is involved in the development of Acute Respiratory Distress Syndrome (ARDS), and the inhibition of hNE is a potential strategy for the treatment of this condition .
Treatment of Acute Respiratory Distress Syndrome (ARDS)
The same compounds that were evaluated as hNE inhibitors were also investigated for the treatment of ARDS . ARDS is a severe lung condition that causes low oxygen levels in the blood. It can be life-threatening and is often caused by severe illnesses or injuries .
Understanding the Binding Mode of hNE Inhibitors
The synthesized compounds were also superimposed onto the active center of hNE to understand their binding mode . This information is crucial for the design of more effective inhibitors in the future .
Wirkmechanismus
Target of Action
The primary targets of this compound are bacterial cells, particularly Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . These bacteria are known to cause a variety of infections in humans, making them important targets for antibacterial agents.
Mode of Action
The compound interacts with its bacterial targets by generating reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which can damage cell structures and lead to cell death. The generation of ROS is a common mechanism of action for many antibacterial agents.
Biochemical Pathways
The compound’s action leads to an increase in ROS within the bacterial cells This increase in ROS can disrupt various biochemical pathways within the bacteria, leading to cell death
Pharmacokinetics
The compound was found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays .
Result of Action
The result of the compound’s action is bactericidal activity against the targeted bacteria . Transmission electron microscopy revealed a disturbed membrane architecture in the bacteria treated with the compound , indicating that the compound’s action leads to structural damage in the bacterial cells.
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-5-9-21(15-18)30-17-24(27)25-20-12-13-23-19(16-20)8-6-14-26(23)31(28,29)22-10-3-2-4-11-22/h2-5,7,9-13,15-16H,6,8,14,17H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCREPCUNFVUFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N-(2-pyridinylmethyl)-2-thiophenesulfonamide](/img/structure/B2387762.png)
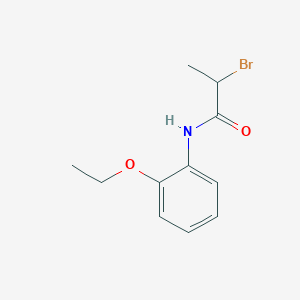
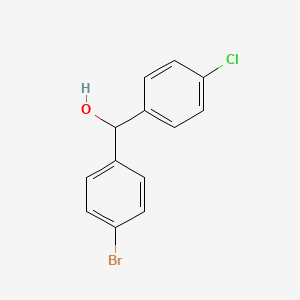
![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)

![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)
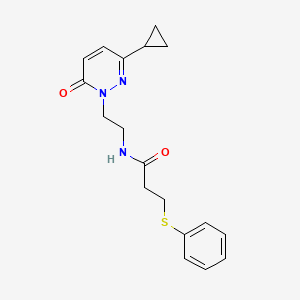

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2387774.png)
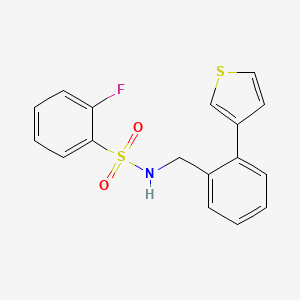

![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)
![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)
